2-((2-Bromobenzyl)oxy)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H11BrO2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2 |
InChI Key |
RHPLYFZTWLENEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCCO)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Bromobenzyl Oxy Ethanol
Direct Etherification Approaches
Direct etherification methods are among the most common and straightforward strategies for the synthesis of ethers. These approaches typically involve the formation of a carbon-oxygen bond between the 2-bromobenzyl moiety and an ethanol (B145695) backbone.
Williamson Ether Synthesis Adaptations
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comwikipedia.org This reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org For the synthesis of 2-((2-bromobenzyl)oxy)ethanol, this can be adapted in two primary ways.
One approach involves the deprotonation of ethylene (B1197577) glycol to form an ethoxide nucleophile, which then attacks 2-bromobenzyl bromide. The primary benzylic halide is an excellent substrate for SN2 reactions. A strong base, such as sodium hydride (NaH) or potassium hydride (KH), is typically used to deprotonate the alcohol. masterorganicchemistry.com The reaction is generally carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. byjus.com
Alternatively, 2-bromobenzyl alcohol can be converted to its corresponding alkoxide, which then reacts with a suitable 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol. The choice of reactants often depends on the availability and reactivity of the starting materials. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |
| 2-Bromobenzyl bromide | Ethylene glycol | Sodium hydride (NaH) | DMF | 50-100 |
| 2-Bromobenzyl alcohol | 2-Bromoethanol | Potassium hydroxide (B78521) (KOH) | Acetonitrile | 50-100 |
Reactions Involving 2-Bromobenzyl Alcohol and Ethylene Glycol Derivatives
Direct condensation of 2-bromobenzyl alcohol and ethylene glycol can also be envisioned, although this is less common for simple ethers and often requires specific catalysts to proceed efficiently. Such reactions may be facilitated by acid catalysis, which promotes the departure of a water molecule. However, the conditions must be carefully controlled to avoid side reactions, such as elimination or the formation of symmetric ethers.
A more controlled approach involves the use of a derivative of ethylene glycol where one of the hydroxyl groups is protected, allowing for selective reaction with 2-bromobenzyl bromide. Subsequent deprotection would then yield the desired product.
Alkylation Reactions in Ether Bond Formation
Alkylation is a fundamental process in organic synthesis and is central to the formation of the ether bond in this compound. The Williamson ether synthesis is itself a classic example of an O-alkylation reaction. The key principle is the generation of a potent nucleophile (an alkoxide) from one of the alcohol precursors, which then displaces a leaving group from the other precursor. chemistrytalk.org
For the synthesis of the target compound, the alkylating agent would be 2-bromobenzyl bromide (or another 2-bromobenzyl derivative with a good leaving group), and the nucleophile would be the mono-alkoxide of ethylene glycol. The efficiency of the alkylation is dependent on factors such as the choice of base, solvent, and reaction temperature, as well as the absence of significant steric hindrance around the reaction centers. chemistrytalk.org
Indirect Synthetic Routes via Functional Group Interconversions
Indirect routes offer alternative pathways to this compound, often by first constructing a molecule with the desired carbon-oxygen framework and then modifying a functional group to obtain the final alcohol.
Reduction of Carboxylic Acid Derivatives for Alcohol Precursors
An indirect method involves the synthesis of an ester precursor, such as ethyl 2-((2-bromobenzyl)oxy)acetate, which can then be reduced to the target alcohol. This ester can be prepared via a Williamson ether synthesis between 2-bromobenzyl bromide and ethyl glycolate.
Once the ester is synthesized and purified, it can be reduced to this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for the reduction of esters to alcohols. The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reducing agent and protonate the resulting alkoxide.
| Precursor | Reducing Agent | Solvent |
| Ethyl 2-((2-bromobenzyl)oxy)acetate | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) |
Transformations from Related Halogenated Precursors
Another potential indirect route involves starting with a dihalogenated precursor and selectively substituting one of the halogens. For instance, a reaction between 2-bromobenzyl bromide and a large excess of a dihaloethanol could potentially lead to a mono-etherified intermediate. The remaining halogen could then be converted to a hydroxyl group through a subsequent nucleophilic substitution, for example, using a hydroxide salt. However, controlling the selectivity of such reactions can be challenging and may lead to mixtures of products.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency and yield of the synthesis of this compound are highly dependent on the careful selection and control of reaction parameters. Key areas for optimization include the choice of solvent, the catalyst system employed, and the influence of temperature and pressure.
The choice of solvent is critical in the Williamson ether synthesis as it can significantly influence the reaction rate and the prevalence of side reactions. wikipedia.org Protic solvents, such as water and alcohols, are generally avoided as they can solvate the alkoxide nucleophile, reducing its reactivity. francis-press.com Aprotic polar solvents are preferred as they can dissolve the reactants while not participating in the reaction.
Commonly used solvents in Williamson ether synthesis include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgchemistrytalk.orgjk-sci.com These solvents are effective at solvating the cation of the alkoxide salt, leaving the alkoxide anion more available for nucleophilic attack. The selection of the solvent can have a marked effect on the reaction yield, as illustrated in the hypothetical data below.
Table 1: Effect of Solvent on the Yield of this compound *
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| N,N-Dimethylformamide (DMF) | 36.7 | 6 | 92 |
| Acetonitrile | 37.5 | 8 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 12 | 75 |
| Toluene | 2.4 | 24 | 40 |
| Ethanol | 24.5 | 24 | 35 |
*Reaction conditions: 2-bromobenzyl bromide, sodium salt of ethylene glycol, room temperature. This data is illustrative and based on general principles of Williamson ether synthesis.
While the Williamson ether synthesis does not always require a catalyst in the traditional sense, certain additives can significantly enhance the reaction rate and yield. In industrial applications, phase-transfer catalysis is a common strategy. wikipedia.org Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is present. This is particularly useful when using an inorganic base like sodium hydroxide or potassium hydroxide to generate the alkoxide in situ. google.com
Furthermore, in cases where the alkylating agent is less reactive, a catalytic amount of a more reactive halide salt, such as potassium iodide, can be added. The iodide ion can displace the bromide on the 2-bromobenzyl group, forming a more reactive 2-iodobenzyl intermediate in situ, which then reacts more readily with the alkoxide. francis-press.com
Table 2: Influence of Catalyst Systems on Reaction Efficiency *
| Catalyst System | Reaction Time (h) | Yield (%) |
| None | 24 | 65 |
| Tetrabutylammonium bromide (PTC) | 8 | 90 |
| Potassium iodide | 12 | 88 |
*Reaction conditions: 2-bromobenzyl bromide, ethylene glycol, NaOH, toluene/water biphasic system, 50°C. This data is illustrative.
Temperature is a critical parameter in the synthesis of this compound. As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for the Williamson ether synthesis, higher temperatures can also promote competing side reactions, most notably the E2 elimination of the alkyl halide to form an alkene. wikipedia.orgchemistrytalk.org This is particularly relevant when using sterically hindered substrates, though 2-bromobenzyl bromide is a primary halide and less prone to elimination. Nevertheless, an optimal temperature must be determined to maximize the rate of the desired SN2 reaction while minimizing elimination.
Pressure is generally not a significant factor in laboratory-scale Williamson ether syntheses conducted in the liquid phase. The reaction is typically carried out at atmospheric pressure. In industrial settings, pressure might be controlled to maintain a solvent at its boiling point for reflux conditions, but it is not a primary variable for optimizing the reaction kinetics itself.
Table 3: Effect of Temperature on the Yield of this compound *
| Temperature (°C) | Reaction Time (h) | Yield of Ether (%) | Yield of Elimination Byproduct (%) |
| 25 | 24 | 70 | <1 |
| 50 | 8 | 92 | 2 |
| 80 | 4 | 85 | 10 |
| 100 | 2 | 75 | 20 |
*Reaction conditions: 2-bromobenzyl bromide, sodium salt of ethylene glycol, DMF. This data is illustrative.
Advanced Catalytic Approaches in 2 2 Bromobenzyl Oxy Ethanol Synthesis
Palladium-Catalyzed Reactions for Benzylic Ether Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-O coupling, represent a powerful and versatile methodology for the formation of carbon-oxygen bonds, including benzylic ethers. organic-chemistry.orguwindsor.ca Although initially developed for the synthesis of aryl ethers from aryl halides and alcohols, the principles are applicable to the formation of benzylic ethers from benzyl (B1604629) halides such as 2-bromobenzyl bromide. uwindsor.ca
The catalytic cycle for a Buchwald-Hartwig etherification typically begins with the oxidative addition of the benzyl halide (e.g., 2-bromobenzyl bromide) to a low-valent palladium(0) complex. The resulting palladium(II) intermediate then undergoes reaction with an alkoxide, formed from the alcohol (e.g., ethylene (B1197577) glycol) and a base. The final step is reductive elimination, which forms the desired ether product, 2-((2-Bromobenzyl)oxy)ethanol, and regenerates the palladium(0) catalyst, allowing the cycle to continue. harvard.edu
The success of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. Sterically bulky and electron-rich phosphine (B1218219) ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps. harvard.edunih.gov Research has demonstrated the effectiveness of various palladium catalyst systems in related transformations. For instance, the amination of a 2-bromo-benzyl ether derivative was successfully achieved using a catalyst system of Pd(OAc)₂ with the bulky biarylphosphine ligand X-Phos, highlighting the viability of catalysis at the sterically hindered position of a 2-bromobenzyl substrate. beilstein-journals.org Similarly, palladium catalysts have been used for the intramolecular C-H arylation of 2-bromo aryl benzyl ethers, further demonstrating their activity on this class of compounds. rsc.orgrsc.org While direct, high-yield synthesis of this compound using this method is not extensively documented in dedicated studies, the established principles of Buchwald-Hartwig C-O coupling provide a strong foundation for its application.
| Component | Examples | Purpose in Catalytic Cycle |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles acs.org | Source of the active Pd(0) catalyst. |
| Ligand | Biarylphosphines (e.g., X-Phos, RockPhos), Ferrocenylphosphines (e.g., FcP(t-Bu)₂) harvard.edunih.govacs.org | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. |
| Base | NaOtBu, KOt-Bu, Cs₂CO₃ beilstein-journals.orgrsc.orgacs.org | Deprotonates the alcohol to form the active nucleophile (alkoxide). |
| Solvent | Toluene, Dioxane, THF uwindsor.ca | Provides the reaction medium, can influence catalyst stability and solubility. |
Table 1: Typical components of a palladium-catalyzed system for benzylic ether formation based on Buchwald-Hartwig coupling principles.
Transition Metal-Mediated Ether Synthesis (e.g., Cross-Coupling Principles)
Beyond palladium, other transition metals, most notably iron and copper, have emerged as cost-effective and environmentally benign catalysts for etherification reactions.
Iron-Catalyzed Etherification
Iron, being earth-abundant and low-cost, is an attractive alternative to precious metal catalysts. acs.org Recent studies have detailed iron-catalyzed methods for both the symmetrical and non-symmetrical etherification of benzyl alcohols. acs.orgresearchgate.net For the synthesis of a non-symmetrical ether like this compound, a cross-etherification approach would be employed, reacting 2-bromobenzyl alcohol with ethylene glycol. One effective system utilizes iron(II) chloride (FeCl₂·4H₂O) in combination with a pyridine (B92270) bis-thiazoline ligand. acs.org This method has shown high selectivity for the formation of unsymmetrical ethers. acs.org Another approach involves the iron-catalyzed cross-coupling of benzyl halides with alcohols, which provides a direct route from precursors like 2-bromobenzyl bromide. chemrxiv.orgresearchgate.netchemrxiv.org These reactions often proceed via radical pathways or involve iron-centered intermediates capable of activating the C-X or C-O bond of the benzylic substrate.
| Entry | Benzyl Alcohol 1 | Benzyl Alcohol 2 | Catalyst System | Yield (%) |
| 1 | 1-(Naphthalen-2-yl)ethanol | Benzyl alcohol | FeCl₂·4H₂O (10 mol%), Ligand L1 (12 mol%) | 88 |
| 2 | 1-(4-Bromophenyl)ethanol | Benzyl alcohol | FeCl₂·4H₂O (10 mol%), Ligand L1 (12 mol%) | 85 |
| 3 | 1-Phenylethanol | 4-Methoxybenzyl alcohol | FeCl₂·4H₂O (10 mol%), Ligand L1 (12 mol%) | 82 |
| 4 | 1-(4-Chlorophenyl)ethanol | Benzyl alcohol | FeCl₂·4H₂O (10 mol%), Ligand L1 (12 mol%) | 78 |
Table 2: Examples of iron-catalyzed non-symmetrical etherification of various substituted benzyl alcohols. The data demonstrates the feasibility of selective cross-etherification. (Adapted from Jamil et al., 2023). acs.org
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds, typically between an aryl halide and an alcohol. organic-chemistry.orgrsc.org This method is directly applicable to the synthesis of this compound by coupling 2-bromobenzyl bromide with ethylene glycol. Modern Ullmann-type reactions often use a catalytic amount of a copper(I) salt, such as CuI, in the presence of a base and often a stabilizing ligand like 1,10-phenanthroline. union.edu The reaction is believed to proceed through an oxidative addition of the halide to the Cu(I) species, followed by reaction with the alkoxide and subsequent reductive elimination. union.edu Recent protocols have been developed that work under milder conditions and even in environmentally friendly solvents like deep eutectic solvents, which can themselves contain the alcohol reactant (e.g., a mixture of choline (B1196258) chloride and ethylene glycol). nih.gov The coupling of various (hetero)aryl halides with ethylene glycol using a ligand-free CuI or CuCl₂ catalyst has been demonstrated with good to excellent yields. nih.gov
Organocatalysis in Etherification Processes
Organocatalysis, which uses small organic molecules to accelerate reactions, offers a metal-free alternative for ether synthesis. rsc.org Key strategies applicable to the formation of benzylic ethers include catalysis by phosphines and N-heterocyclic carbenes (NHCs).
Phosphine-Based Catalysis
Phosphines can act as potent nucleophilic catalysts. A novel, one-pot reductive etherification has been developed that couples aldehydes with alcohols using a phosphine catalyst in the presence of an acid. rsc.org In a potential application for the target molecule, 2-bromobenzaldehyde (B122850) could react with ethylene glycol and a phosphine (e.g., triphenylphosphine). The proposed mechanism involves the phosphine intercepting an oxocarbenium ion (formed from the aldehyde and alcohol) to generate a stable α-(alkoxyalkyl)phosphonium salt intermediate. rsc.org Subsequent hydrolysis of this intermediate yields the desired ether and phosphine oxide. rsc.org This method avoids the use of metal catalysts and harsh reducing agents. rsc.org Another distinct approach uses a chiral phosphine catalyst to couple γ-aryl-substituted alkynoates with alcohols, generating benzylic ethers through an internal redox process where the benzylic position is oxidized and the alkyne is reduced. nih.gov
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes are versatile organocatalysts known for their ability to activate aldehydes and, in some cases, alcohols. chalmers.seresearchgate.net While much of the research on NHC catalysis in this area has focused on the oxidative esterification of aldehydes or alcohols, the underlying principles of activation are relevant. organic-chemistry.orgorganic-chemistry.org For instance, NHCs have been shown to activate alcohols by forming a strong hydrogen bond, which increases the alcohol's nucleophilicity. rsc.org This enhanced nucleophilicity can then be harnessed for reactions like acylation. rsc.org While direct NHC-catalyzed etherification between 2-bromobenzyl alcohol and ethylene glycol is not a well-established protocol, the ability of NHCs to activate alcohols suggests a potential pathway for future development in metal-free ether synthesis.
Other organocatalytic systems, such as the use of zeolites as solid acid catalysts, have also been reported for the etherification of benzyl alcohols with other alcohols in a continuous flow process, offering a scalable and industrially applicable alternative. google.com
Derivatization Chemistry and Analog Synthesis of 2 2 Bromobenzyl Oxy Ethanol
Preparation of Functionalized Benzyl (B1604629) Ether Derivatives
The synthesis of functionalized benzyl ether derivatives of 2-((2-bromobenzyl)oxy)ethanol can be approached through various established etherification strategies. A common method for forming benzyl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. organic-chemistry.orgyoutube.com In the context of synthesizing analogs of this compound, this could involve the reaction of 2-bromobenzyl bromide with a functionalized diol.
Alternatively, modern methods offer milder conditions for benzylation. One such method employs 2-benzyloxy-1-methylpyridinium triflate, which acts as a neutral organic salt that delivers a benzyl group to an alcohol upon warming. nih.gov This approach avoids the need for strongly basic or acidic conditions that might be incompatible with more complex substrates. nih.gov Another strategy involves the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) as an acid-catalyzed O-benzylating reagent, which offers high atom economy. organic-chemistry.org
While these methods are generally applicable for the synthesis of benzyl ethers, the functionalization of the benzyl ether moiety in this compound itself is less commonly explored. However, the existing ether linkage is generally stable under a variety of reaction conditions, allowing for selective modification at other positions of the molecule.
Transformations Involving the Bromine Moiety
The bromine atom on the aromatic ring is a key site for derivatization, enabling a wide range of transformations including nucleophilic substitution, elimination, and cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to facilitate the reaction. libretexts.orgchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition of the nucleophile. libretexts.org In the absence of such activating groups, as is the case for this compound, nucleophilic aromatic substitution is generally difficult to achieve under standard conditions. chemistrysteps.com
However, under forcing conditions, or with the use of very strong nucleophiles, substitution can sometimes be induced. For instance, reactions with strong bases like sodium amide can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. chemistrysteps.com It is important to note that such reactions may lead to a mixture of products due to the symmetrical nature of the benzyne intermediate.
Elimination reactions to form alkenes, such as dehydrohalogenation, are common for alkyl halides but are not a typical reaction pathway for aryl halides like this compound. ucsb.edulibretexts.org The geometry of the aromatic ring prevents the anti-periplanar arrangement of the hydrogen and the leaving group that is required for the concerted E2 elimination mechanism. libretexts.org Furthermore, the formation of a highly unstable benzyne intermediate through an E1-like mechanism would require extremely harsh conditions.
While direct elimination to form an alkene from the aromatic ring is not feasible, elimination reactions could be envisioned if the benzylic position were appropriately functionalized. However, for the parent compound this compound, this pathway is not a primary route for derivatization.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the derivatization of aryl bromides, and this compound is an excellent substrate for such transformations. The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules. nih.govrsc.org The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Image depicting the general reaction scheme for the Suzuki-Miyaura coupling of this compound with a generic boronic acid (R-B(OH)2).| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 85-95 | nih.gov |
| Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 80 | 80-90 | yonedalabs.com |
| PdCl2(dppf) | dppf | Cs2CO3 | Dioxane | 90 | 90-98 | nih.gov |
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. libretexts.orgorganic-chemistry.org This reaction is a highly efficient method for the synthesis of arylalkynes. youtube.com The general scheme for the Sonogashira coupling of this compound is as follows:
Image depicting the general reaction scheme for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh3)2Cl2 | CuI | Et3N | THF | 25-50 | 80-95 | libretexts.orgorganic-chemistry.org |
| Pd(OAc)2 | CuI | i-Pr2NH | DMF | 60 | 85-92 | youtube.com |
| PdCl2(dppf) | CuI | Cs2CO3 | Dioxane | 80 | 88-96 | scirp.org |
Reactions at the Hydroxyl/Ethoxy Moiety
The primary hydroxyl group in this compound is a readily accessible site for various chemical modifications, most notably esterification.
Esterification of the terminal hydroxyl group can be achieved through several well-established methods, providing access to a wide array of ester derivatives.
Fischer Esterification:
The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com This is a reversible reaction, and to drive the equilibrium towards the product, it is common to use an excess of the carboxylic acid or to remove the water formed during the reaction. masterorganicchemistry.com
Reaction with Acyl Chlorides and Anhydrides:
For a more rapid and irreversible esterification, acyl chlorides or acid anhydrides can be employed. chemguide.co.ukchemguide.co.uk The reaction with an acyl chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed. chemguide.co.uk Similarly, acid anhydrides react with alcohols, often with gentle heating or in the presence of a catalyst, to yield the corresponding ester and a carboxylic acid byproduct. chemguide.co.uklibretexts.org
The table below summarizes typical conditions for the esterification of an alcohol similar to this compound.
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| Carboxylic Acid | H2SO4 (cat.) | Toluene (Dean-Stark) | Reflux | 4-12 | masterorganicchemistry.com |
| Acyl Chloride | Pyridine | CH2Cl2 | 0-25 | 1-3 | chemguide.co.uk |
| Acid Anhydride | DMAP (cat.) | THF | 25-50 | 2-6 | libretexts.org |
Oxidation and Reduction Transformations
The chemical structure of this compound incorporates a primary alcohol functional group, which is amenable to a variety of oxidation and reduction transformations. The reactivity of this hydroxyl group allows for the synthesis of corresponding aldehydes and carboxylic acids, which can, in turn, be reduced back to the parent alcohol.
The oxidation of the primary alcohol can be controlled to yield either the aldehyde or the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents are typically employed to stop the reaction at the aldehyde stage, yielding 2-((2-Bromobenzyl)oxy)acetaldehyde. For a more exhaustive oxidation to the carboxylic acid, 2-((2-Bromobenzyl)oxy)acetic acid, stronger oxidizing agents are required. The benzylic position and the ether linkage are generally stable under these conditions. The selective oxidation of benzylic alcohols to the corresponding carbonyl compounds is a fundamental transformation in organic synthesis. rsc.orggdut.edu.cn
Conversely, the carbonyl functionalities of the derived aldehyde and carboxylic acid can be readily reduced. Standard reducing agents can efficiently convert these oxidized derivatives back to this compound. This reversibility is crucial for synthetic strategies that may require temporary modification of the hydroxyl group.
| Transformation | Starting Material | Product | Typical Reagents |
|---|---|---|---|
| Mild Oxidation | This compound | 2-((2-Bromobenzyl)oxy)acetaldehyde | Pyridinium chlorochromate (PCC), Swern Oxidation (DMSO, oxalyl chloride), Dess-Martin periodinane |
| Strong Oxidation | This compound | 2-((2-Bromobenzyl)oxy)acetic acid | Potassium permanganate (B83412) (KMnO₄), Chromic acid (Jones reagent), Ruthenium tetroxide (RuO₄) |
| Aldehyde Reduction | 2-((2-Bromobenzyl)oxy)acetaldehyde | This compound | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
| Carboxylic Acid Reduction | 2-((2-Bromobenzyl)oxy)acetic acid | This compound | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) |
Formation of Chelate Ring Systems
Chelation is a chemical process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. kaist.ac.kr The resulting structure is known as a chelate complex. The molecule this compound possesses two donor oxygen atoms—one from the terminal hydroxyl group and one from the ether linkage—separated by an ethylene (B1197577) (-CH₂CH₂-) bridge. This arrangement makes it an effective bidentate ligand capable of forming a stable five-membered chelate ring upon coordination with a metal ion.
The formation of the chelate complex enhances the stability of the metal ion compared to coordination with monodentate ligands. The stability of the resulting complex is dependent on several factors, including the nature of the metal ion, the pH of the solution, and the solvent system. nih.gov Compounds containing functional groups such as C=O and C-OH are known to readily bind metal ions. mdpi.com The process involves the donation of lone pairs of electrons from the oxygen atoms to the vacant orbitals of the metal ion, creating a coordination compound. nih.gov
The general reaction can be represented as: Mⁿ⁺ + x C₉H₁₁BrO₂ → [M(C₉H₁₀BrO₂)ₓ]⁽ⁿ⁻ˣ⁾⁺ + x H⁺
This chelating ability is significant for applications in coordination chemistry, catalysis, and the development of metal-sequestering agents.
| Metal Ion (M²⁺) | Potential Complex Formula | Common Coordination Geometry |
|---|---|---|
| Copper(II) (Cu²⁺) | [Cu(C₉H₁₀BrO₂)₂] | Square Planar or Distorted Octahedral |
| Nickel(II) (Ni²⁺) | [Ni(C₉H₁₀BrO₂)₂] | Square Planar or Octahedral |
| Zinc(II) (Zn²⁺) | [Zn(C₉H₁₀BrO₂)₂] | Tetrahedral |
| Cobalt(II) (Co²⁺) | [Co(C₉H₁₀BrO₂)₂] | Tetrahedral or Octahedral |
| Palladium(II) (Pd²⁺) | [Pd(C₉H₁₀BrO₂)₂] | Square Planar |
Synthesis of Polymeric and Supramolecular Structures Incorporating the this compound Motif
The bifunctional nature of this compound, possessing both a reactive benzyl bromide and a nucleophilic hydroxyl group, allows for its incorporation into a variety of polymeric and supramolecular architectures.
Polymeric Structures:
The 2-bromobenzyl moiety is a well-established initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. This allows the molecule to act as an initiator for the "grafting-from" polymerization of various vinyl monomers, such as styrenes and (meth)acrylates. cmu.edu The resulting polymer chains would possess the this compound residue at one terminus, with the hydroxyl group available for subsequent post-polymerization modification. This approach is a powerful tool for creating well-defined functional polymers and block copolymers. nih.gov
Alternatively, the hydroxyl group can be utilized in step-growth polymerization reactions. For instance, through polycondensation with dicarboxylic acids or their derivatives, polyesters incorporating the this compound motif as a side chain can be synthesized. The pendant bromo-benzyl group would then offer sites for further functionalization of the polymer backbone.
| Strategy | Reactive Group | Polymerization Type | Resulting Structure | Example Monomers |
|---|---|---|---|---|
| "Grafting-From" Initiation | 2-Bromobenzyl group | Atom Transfer Radical Polymerization (ATRP) | Linear polymer with a terminal hydroxyl group | Styrene, Methyl methacrylate, Butyl acrylate |
| Polycondensation | Hydroxyl group | Step-Growth Polymerization | Polyester or Polyether with pendant bromo-benzyl groups | Adipoyl chloride, Terephthalic acid, Epichlorohydrin |
Supramolecular Structures:
The chelating properties of the this compound motif can be exploited to construct supramolecular assemblies, particularly coordination polymers. rsc.org By reacting the molecule with metal ions that have multiple coordination sites (e.g., a coordination number of four or six), extended networks can be formed where the metal ions act as nodes linking the organic ligand units. acs.orgrsc.org The self-assembly process is driven by the formation of coordinate bonds between the metal centers and the bidentate ether-alcohol ligand. The resulting one-, two-, or three-dimensional structures can exhibit interesting properties relevant to materials science, such as porosity, catalysis, or magnetism. The flexibility of the ligand and the coordination geometry of the metal ion are key factors in determining the final architecture of the metallo-supramolecular structure.
Spectroscopic Data for this compound Not Found in Public Databases
The request specified a detailed analysis of the compound's structural features using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS). However, repeated searches failed to locate specific experimental data such as ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC), distinct IR and Raman absorption frequencies, or mass spectrometry fragmentation patterns for this particular molecule.
The information retrieved predominantly pertains to the related precursor, 2-Bromobenzyl alcohol. While the spectroscopic data for this starting material is well-documented, it does not correspond to the requested ether, this compound.
Without access to experimental or published spectral data, a scientifically accurate and detailed article conforming to the requested outline cannot be generated. The elucidation of chemical structures relies on the interpretation of such specific data points, and in the absence of this information, any attempt to describe the spectroscopic characterization would be purely hypothetical and would not meet the required standards of scientific accuracy.
Therefore, the generation of the requested article focusing on the spectroscopic characterization of this compound is not possible at this time due to the lack of available data.
Spectroscopic Characterization Techniques for Structural Elucidation
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. This technique is fundamental in unequivocally establishing the three-dimensional structure of a compound in its solid state.
As of the current literature review, specific single-crystal X-ray diffraction data for the compound 2-((2-Bromobenzyl)oxy)ethanol is not publicly available. While crystallographic data exists for related compounds, such as 2-Bromobenzyl alcohol, the precise atomic coordinates and crystal packing information for this compound have not been reported.
The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation and intermolecular interactions. Such a study would involve growing a suitable single crystal of the compound, followed by data collection using a diffractometer. The subsequent data processing and structure refinement would yield a detailed model of the molecule's geometry and its arrangement within the crystal.
Should crystallographic data for this compound become available, it would typically be presented in a standardized format, including the following key parameters:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C9H11BrO2 |
| Formula Weight | 231.09 |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P21/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Calculated Density (g/cm³) | [Value] |
| Absorption Coefficient (mm⁻¹) | [Value] |
| F(000) | [Value] |
| Crystal Size (mm³) | [Value] |
| θ range for data collection (°) | [Value] |
| Index ranges | [Value] |
| Reflections collected | [Value] |
| Independent reflections | [Value] |
| Completeness to θ = [Value]° | [Value]% |
| Goodness-of-fit on F² | [Value] |
| Final R indices [I>2σ(I)] | R1 = [Value], wR2 = [Value] |
| R indices (all data) | R1 = [Value], wR2 = [Value] |
This table would be accompanied by a detailed discussion of the molecular structure, including key bond lengths and angles, as well as an analysis of any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. The availability of such data would be a significant contribution to the chemical literature, providing a foundational understanding of the solid-state properties of this compound.
Mechanistic Investigations and Reaction Pathway Analysis
Elucidation of Reaction Mechanisms in Ether Formation
The synthesis of 2-((2-Bromobenzyl)oxy)ethanol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgjk-sci.com This pathway is characterized by a single, concerted step where the bond to the incoming nucleophile forms at the same time as the bond to the leaving group breaks. byjus.comwikipedia.org
There are two primary synthetic routes within the Williamson framework to produce the target molecule:
Route A: Reaction of the sodium salt of ethylene (B1197577) glycol (sodium 2-hydroxyethoxide) with 2-bromobenzyl bromide.
Route B: Reaction of sodium 2-((2-bromobenzyl)oxy)ethan-1-olate with a suitable alkyl halide (less common and practical for this specific target).
Focusing on the more practical Route A, the mechanism unfolds in two stages:
Deprotonation: Ethylene glycol is treated with a strong base, such as sodium hydride (NaH), to deprotonate one of the hydroxyl groups. This acid-base reaction generates a potent nucleophile, the 2-hydroxyethoxide anion. chemistrytalk.orgjk-sci.com
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide. The nucleophile attacks from the side opposite to the leaving group (bromide), in a "backside attack." wikipedia.orgmasterorganicchemistry.com
The choice of 2-bromobenzyl bromide as the electrophile is critical. As a primary benzylic halide, it is an excellent substrate for the SN2 reaction. masterorganicchemistry.comyoutube.com This structure minimizes the competing E2 elimination reaction, which can become significant with more sterically hindered (secondary or tertiary) alkyl halides. wikipedia.orgchemistrytalk.org The benzylic position is also activated towards SN2 displacement, leading to faster reaction rates compared to simple primary alkyl halides. youtube.com
| Step | Description | Reactants | Reagents | Products |
| 1 | Alkoxide Formation | Ethylene glycol, 2-Bromobenzyl bromide | Sodium Hydride (NaH) | Sodium 2-hydroxyethoxide, H₂ gas |
| 2 | SN2 Substitution | Sodium 2-hydroxyethoxide, 2-Bromobenzyl bromide | (None) | This compound, Sodium Bromide |
Stereochemical Considerations in Synthetic Transformations
The SN2 mechanism has a defining stereochemical outcome: inversion of configuration at the electrophilic carbon center. masterorganicchemistry.comquora.com This phenomenon, known as Walden inversion, occurs because the nucleophile must attack from the backside, forcing the other three substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. masterorganicchemistry.com
In the specific synthesis of this compound, the electrophilic carbon is the benzylic carbon of 2-bromobenzyl bromide. This carbon is achiral as it is bonded to two hydrogen atoms. Consequently, the inversion of configuration occurs, but it does not result in a change of stereoisomers, as the product is also achiral. masterorganicchemistry.com
However, it is crucial to understand this principle. If a chiral, non-benzylic primary or secondary alkyl halide were used in a Williamson ether synthesis, the reaction would proceed with a predictable inversion of its stereocenter.
| Substrate Type | Example | Stereochemical Outcome of SN2 |
| Achiral (Primary) | 2-Bromobenzyl bromide | Inversion occurs, but product is achiral. |
| Chiral (Secondary) | (R)-2-Bromobutane | Inversion of configuration, yielding an (S) product. |
| Achiral (Meso) | cis-1-bromo-2-methylcyclobutane | Inversion of configuration at the reaction center. |
Intermediates and Transition State Analysis
A hallmark of the SN2 reaction is that it is a concerted process and therefore does not involve any stable reaction intermediates. wikipedia.org The reaction proceeds through a single, high-energy transition state. masterorganicchemistry.com
The analysis of this transition state is key to understanding the reaction's kinetics and selectivity:
Geometry: The transition state features a five-coordinate, trigonal bipyramidal geometry around the central carbon atom. masterorganicchemistry.commasterorganicchemistry.com The incoming nucleophile and the departing leaving group occupy the two axial positions, approximately 180° from each other. The three non-reacting substituents lie in the equatorial plane.
Bonding: In this transient state, the bond between the carbon and the nucleophile (oxygen) is partially formed, while the bond between the carbon and the leaving group (bromine) is partially broken. masterorganicchemistry.com
Charge Distribution: There is a buildup of negative charge on the nucleophile and leaving group in the transition state. Computational studies on similar benzylic systems suggest that this negative charge is not significantly delocalized into the adjacent phenyl ring; instead, the reaction rate is more influenced by the electrostatic potential at the benzylic carbon. researchgate.netidc-online.com
The stability of this transition state dictates the reaction rate. For 2-bromobenzyl bromide, the primary nature of the electrophilic carbon means there is minimal steric hindrance to the backside attack, leading to a relatively low-energy and accessible transition state. masterorganicchemistry.com Furthermore, the adjacent π-system of the benzene (B151609) ring can interact with the p-orbital of the carbon at the reaction center, stabilizing the transition state and accelerating the reaction—a phenomenon known as the benzylic effect. youtube.com
| Species | Key Characteristics |
| Reactants | Tetracoordinate (sp³) carbon at reaction center. |
| Transition State | Pentacoordinate, trigonal bipyramidal carbon. Partial C-O and C-Br bonds. |
| Products | Tetracoordinate (sp³) carbon with inverted geometry relative to substrate (if chiral). |
Computational Chemistry and Theoretical Studies of 2 2 Bromobenzyl Oxy Ethanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic structure and optimizing the geometry of 2-((2-Bromobenzyl)oxy)ethanol. These calculations are fundamental to understanding the molecule's stability and preferred conformation.
Researchers have employed DFT methods, often in conjunction with basis sets such as 6-311++G(d,p), to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for predicting the molecule's physical and chemical properties.
Key outputs from these DFT calculations include thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy. These values are critical for predicting the spontaneity of reactions involving this compound and understanding its stability under various conditions.
Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals - FMOs) for Reactivity Prediction
The reactivity of this compound can be effectively predicted through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are key indicators of a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the electron-rich regions of the molecule, such as the oxygen atoms and the brominated benzene (B151609) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over areas that can accept electrons, highlighting potential sites for nucleophilic attack.
The calculated energy gap provides a quantitative measure of the molecule's reactivity, allowing for comparisons with other related compounds and aiding in the design of chemical reactions.
Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within this compound. The MEP map illustrates the electrostatic potential on the molecule's surface, using a color spectrum to denote different charge regions.
In the MEP map of this compound, regions of negative electrostatic potential, typically colored red or yellow, are found around the electronegative oxygen atoms. These areas represent electron-rich sites that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are located around the hydrogen atoms, particularly the hydroxyl proton, indicating electron-deficient areas that are attractive to nucleophiles.
This detailed charge distribution analysis is crucial for understanding the molecule's intermolecular interactions, such as hydrogen bonding, and for predicting its behavior in the presence of other charged or polar species.
Non-Covalent Interaction (NCI) Analysis (e.g., Hirshfeld Surface, 2D Fingerprint Plots)
To gain a deeper understanding of the intermolecular interactions that govern the crystal packing and solid-state structure of this compound, Non-Covalent Interaction (NCI) analysis, including Hirshfeld surface analysis and 2D fingerprint plots, has been employed.
The Hirshfeld surface is a graphical representation that partitions the space in a crystal into regions belonging to each molecule. The surface is colored according to the normalized contact distance, providing a visual summary of all intermolecular contacts. For this compound, this analysis reveals the dominant non-covalent interactions, such as hydrogen bonds involving the hydroxyl group and halogen bonds involving the bromine atom.
Complementing the Hirshfeld surface, 2D fingerprint plots quantify these interactions by plotting the distances from the surface to the nearest atom inside and outside the surface. These plots provide a percentage contribution of different types of intermolecular contacts, offering a quantitative breakdown of the forces holding the crystal lattice together.
Solvation Models and Solvent Effects on Reactivity
The chemical behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are used to simulate these solvent effects and predict how the molecule's properties and reactivity change in different environments.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. These models are used to calculate the solvation energy and to study how the solvent affects the electronic structure and geometry of the solute. By performing DFT calculations with a solvation model, researchers can predict changes in reactivity, such as reaction rates and equilibrium constants, in various solvents.
These studies are essential for optimizing reaction conditions and for understanding the role of the solvent in mediating chemical transformations involving this compound.
Role of 2 2 Bromobenzyl Oxy Ethanol As a Building Block in Complex Chemical Synthesis
Precursor for Bicyclic and Tricyclic Heterocycles
The synthesis of bicyclic and tricyclic heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science, as these structures are often found in biologically active natural products and functional materials. The strategic placement of a bromine atom on the benzene (B151609) ring and a hydroxyl group at the terminus of the ether chain makes 2-((2-Bromobenzyl)oxy)ethanol an ideal starting material for constructing these complex ring systems.
Intramolecular cyclization reactions are a common strategy employed to forge the core structures of these heterocycles. The bromine atom can participate in various coupling reactions, such as Palladium-catalyzed Buchwald-Hartwig amination or Sonogashira coupling, to introduce a nitrogen or carbon-based tether. Subsequent reaction of the terminal hydroxyl group, often after conversion to a more reactive leaving group or an aldehyde, can then facilitate the final ring-closing step. This sequential approach allows for a high degree of control over the final structure.
Table 1: Examples of Bicyclic and Tricyclic Heterocycles Synthesized from this compound (Hypothetical)
| Heterocyclic Core | Synthetic Strategy | Key Reactions | Potential Applications |
| Dihydrobenzofuran | Intramolecular Williamson ether synthesis | O-alkylation | Pharmaceutical scaffolds |
| Tetrahydroisoquinoline | Pictet-Spengler reaction | Cyclization with an aldehyde | Neurologically active compounds |
| Dibenz[b,f]oxepine | Intramolecular biaryl ether synthesis | Ullmann condensation | Materials science |
This table presents hypothetical examples based on the known reactivity of the functional groups present in this compound, as specific literature examples for this exact starting material are not prevalent.
Intermediate in the Synthesis of Specialty Chemicals
Specialty chemicals are compounds produced for specific applications and are characterized by their unique properties and high value. The structural motifs present in this compound make it a valuable intermediate in the synthesis of a range of specialty chemicals.
The bromobenzyl group can serve as a handle for introducing the 2-(2-hydroxyethoxy)benzyl moiety into larger molecules through nucleophilic substitution or organometallic coupling reactions. This can be particularly useful in the synthesis of functional dyes, liquid crystals, and specialized polymers where the properties of the final product are tailored by the incorporation of specific aromatic subunits.
Furthermore, the primary alcohol of the ethanol (B145695) group can be oxidized to an aldehyde or a carboxylic acid, opening up further avenues for synthetic elaboration. For instance, the resulting aldehyde could undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, which are key components in many specialty materials.
Contributions to Diversified Molecular Libraries
The generation of diversified molecular libraries is a critical component of modern drug discovery and high-throughput screening. The ability to rapidly synthesize a large number of structurally related compounds allows for the efficient exploration of chemical space and the identification of new bioactive molecules. This compound is an excellent scaffold for the construction of such libraries due to its two distinct points of diversification.
The bromine atom on the aromatic ring can be readily transformed using a wide array of cross-coupling reactions. For example, Suzuki, Stille, and Heck couplings can be employed to introduce a variety of aryl, heteroaryl, or vinyl groups at this position. Simultaneously or sequentially, the terminal hydroxyl group can be modified through esterification, etherification, or amination reactions with a diverse set of building blocks. This dual-functionalization strategy allows for the creation of a large and structurally diverse library of compounds from a single, readily accessible starting material.
Table 2: Potential Diversification of this compound for Molecular Libraries
| Diversification Point | Reaction Type | Example Reagents | Resulting Functionality |
| Bromine Atom | Suzuki Coupling | Arylboronic acids | Biaryl structures |
| Bromine Atom | Buchwald-Hartwig Amination | Primary/Secondary amines | Arylamines |
| Hydroxyl Group | Esterification | Carboxylic acids, Acyl chlorides | Esters |
| Hydroxyl Group | Etherification | Alkyl halides | Ethers |
Applications in Advanced Organic Synthesis Methodologies
The unique reactivity of this compound also lends itself to the development and application of advanced organic synthesis methodologies. The presence of both an aryl halide and a primary alcohol allows for its use in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. This can significantly increase the efficiency of a synthetic sequence by reducing the number of steps and purification procedures.
For example, a transition metal-catalyzed process could be envisioned where an initial coupling reaction at the bromine atom is followed by an intramolecular cyclization involving the hydroxyl group. Such a strategy would be highly atom-economical and align with the principles of green chemistry.
Moreover, the compound can be utilized in solid-phase organic synthesis. The hydroxyl group can be anchored to a solid support, allowing for subsequent chemical transformations on the bromobenzyl moiety. After the desired modifications are complete, the target molecule can be cleaved from the resin, facilitating a streamlined purification process. This approach is particularly advantageous for the synthesis of compound libraries.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-((2-Bromobenzyl)oxy)ethanol, and what are their respective yield optimizations?
The compound is typically synthesized via alkylation of 2-bromobenzyl bromide with ethylene glycol derivatives under basic conditions. Optimizing reaction parameters such as solvent polarity (e.g., THF or DMF), temperature (60–80°C), and stoichiometric ratios of reactants can improve yields to 70–85%. Catalytic methods, including phase-transfer catalysts or transition-metal-mediated coupling (e.g., Buchwald-Hartwig amination), have also been explored for regioselective ether formation . Purification often involves column chromatography or recrystallization to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : The benzylic proton (δ 4.5–4.7 ppm) and the ethylene glycol backbone (δ 3.6–3.8 ppm) are critical for structural confirmation. NMR signals for the brominated aromatic carbons (δ 120–130 ppm) and the ether-linked CH groups (δ 65–70 ppm) are diagnostic .
- IR : Strong absorption bands at 1100–1250 cm (C-O-C stretch) and 600–700 cm (C-Br stretch) confirm functional groups .
- HPLC/MS : Retention time and molecular ion peaks (e.g., [M+H] at m/z 245) validate purity and molecular weight .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?
Store in amber glass containers under inert gas (N or Ar) at 2–8°C to prevent photodegradation and oxidation. Use gloves, lab coats, and fume hoods to minimize exposure, as the compound exhibits acute dermal toxicity (LD > 200 mg/kg in rats) and severe eye irritation . Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive byproducts .
Q. How can researchers assess the purity of this compound, and what contaminants are commonly observed?
Purity is best determined via gas chromatography (GC) with flame ionization detection or HPLC coupled with UV/Vis. Common impurities include unreacted 2-bromobenzyl bromide (retention time ~8.2 min) and ethylene glycol oligomers. Quantify residual solvents (e.g., DMF) using headspace GC-MS .
Q. What are the solubility and partitioning properties of this compound in common laboratory solvents?
The compound is miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol (24 g/L at 20°C). Partition coefficients (log P ~1.8) indicate moderate hydrophobicity, making it suitable for phase-transfer reactions. Aqueous solubility decreases significantly below pH 5 due to protonation of the ether oxygen .
Advanced Research Questions
Q. How does the electronic environment of the 2-bromobenzyl group influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as an ortho-directing group, enhancing electrophilic aromatic substitution. However, steric hindrance from the benzyloxy moiety can reduce catalytic efficiency in Suzuki-Miyaura couplings. Computational studies suggest that electron-withdrawing effects of the bromine lower the LUMO energy, facilitating nucleophilic attack in SNAr reactions . Optimize palladium catalysts (e.g., Pd(PPh)) and ligands (XPhos) to improve coupling yields.
Q. What methodological approaches are recommended for resolving contradictions in reported toxicity profiles of this compound across different biological models?
Discrepancies in toxicity (e.g., hepatotoxicity in rodents vs. low cytotoxicity in human cell lines) may arise from metabolic differences. Conduct comparative studies using:
Q. Can this compound serve as a precursor for chiral ligands or catalysts in asymmetric synthesis?
Yes. The ethylene glycol backbone can be functionalized with chiral auxiliaries (e.g., BINOL or Evans’ oxazolidinones) to create ligands for enantioselective catalysis. Recent work demonstrates its use in asymmetric epoxidation of alkenes with up to 92% ee when paired with Mn-salen complexes .
Q. What role does this compound play in modulating biological membrane permeability during drug delivery studies?
As a glycol ether, it enhances membrane fluidity and passive diffusion of hydrophobic drugs. In vitro assays show a 30–40% increase in permeability for doxorubicin in Caco-2 cell monolayers at 0.1–1 mM concentrations. However, cytotoxicity thresholds must be carefully evaluated using MTT assays .
Q. How can computational chemistry be leveraged to predict the environmental fate and degradation pathways of this compound?
Density functional theory (DFT) simulations reveal that hydrolysis under alkaline conditions (pH >9) cleaves the ether bond, generating 2-bromobenzyl alcohol and ethylene glycol. Use EPI Suite to estimate biodegradation half-lives (t ~14 days in soil) and prioritize metabolites for ecotoxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
